Delafloxacin

Vue d'ensemble

Description

La delafoxacine est un nouvel antibiotique fluoroquinolone anionique approuvé pour le traitement des infections bactériennes aiguës de la peau et des structures cutanées (ABSSSIs) et de la pneumonie bactérienne acquise en communauté (CABP). Elle est efficace contre un large spectre de bactéries Gram-positives et Gram-négatives, y compris le Staphylococcus aureus résistant à la méthicilline (SARM) et Pseudomonas aeruginosa .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La delafoxacine est synthétisée par un processus en plusieurs étapes impliquant la condensation de l'ester éthoxyacrylique avec la 2,6-diamino-3,5-difluoropyridine. La réaction se produit généralement dans un solvant organique tel que l'éther, le tétrahydrofurane (THF) ou le dichlorométhane à des températures allant de 0 à 100 °C . Les produits intermédiaires sont ensuite traités pour produire de la delafoxacine.

Méthodes de production industrielle

La production industrielle de la delafoxacine implique l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée. Le processus comprend l'utilisation de techniques de pointe telles que la chromatographie liquide ultra-performante (UPLC) et la spectrométrie de masse (MS) pour la quantification et le contrôle de la qualité .

Analyse Des Réactions Chimiques

Metabolic Pathways and Biotransformation

Delafloxacin undergoes phase II metabolism primarily via glucuronidation , mediated by UDP-glucuronosyltransferases (UGTs):

-

UGT1A1 (major)

-

UGT1A3

-

UGT2B15

Approximately 20% of the administered dose is converted to its glucuronide metabolite, which is pharmacologically inactive . Less than 1% undergoes oxidative metabolism, indicating minimal involvement of cytochrome P450 enzymes .

Key Metabolites

| Metabolite | Pathway | Excretion Route | Bioactivity |

|---|---|---|---|

| This compound | Unchanged | Urine (41%), Feces (28%) | Active |

| This compound glucuronide | Glucuronidation | Urine (20%), Feces (N/A) | Inactive |

Chelation Reactions

This compound forms stable chelates with multivalent cations , reducing its bioavailability:

-

Cations : Mg²⁺, Al³⁺, Fe²⁺, Zn²⁺

-

Clinical implication : Administration with antacids, iron, or zinc supplements must be separated by ≥2 hours (oral) or ≥6 hours (IV) .

Impact of Chelation on Pharmacokinetics

| Parameter | With Chelation | Without Chelation |

|---|---|---|

| Oral bioavailability | Reduced by 30–50% | 58.8% |

| Tₘₐₓ | Delayed | 0.75–4 hours |

Protein Binding and Redox Stability

-

Redox reactivity : No significant oxidation under physiological conditions. The chlorine atom at position C8 and fluorine substituents enhance stability against enzymatic degradation .

pH-Dependent Ionization and Activity

The lack of a protonable group at position C7 results in pH-dependent ionization:

-

Acidic environments (e.g., abscesses) : Increased non-ionized fraction enhances membrane permeability and bactericidal activity .

-

Neutral/basic environments : Higher ionization reduces cellular uptake.

Ionization States Across pH Levels

| pH Range | Ionization State | Antibacterial Efficacy |

|---|---|---|

| 5.0–6.0 | Non-ionized | High (MIC₉₀: 0.008–0.5 mg/L) |

| 7.0–8.0 | Ionized | Moderate (MIC₉₀: 0.06–4 mg/L) |

Resistance-Associated Enzymatic Interactions

Mutations in bacterial DNA gyrase (GyrA Ser83Leu, Asp87Asn) and topoisomerase IV (ParC Ser80Ile, Glu84Val) reduce this compound binding affinity by introducing hydrophobic residues at target sites . These substitutions disrupt hydrogen bonding and electrostatic interactions critical for inhibition.

Impact of Mutations on MIC Values

| Mutation(s) | MIC (mg/L) | Fold Increase vs Wild-Type |

|---|---|---|

| None (Wild-Type) | 0.008 | 1× |

| GyrA Ser83Leu | 0.12 | 15× |

| GyrA Ser83Leu + ParC Ser80Ile | 1.0 | 125× |

Excretion and Environmental Degradation

-

Urinary excretion : 50–66% (unchanged drug and glucuronide) .

-

Environmental stability : Degrades photolytically in aqueous solutions via defluorination and quinoline-ring cleavage .

Synthetic and Stability Considerations

-

Synthesis : The 4-quinolone core is synthesized through cyclization of a substituted aniline derivative with diethyl ethoxymethylenemalonate, followed by halogenation and azetidine ring introduction .

-

Storage : Stable at 25°C in lyophilized form; reconstituted solutions degrade within 24 hours at room temperature .

This compound’s chemical profile—marked by targeted glucuronidation, cation chelation, and pH-dependent ionization—defines its clinical utility and resistance patterns. Its structural resilience against common bacterial resistance mechanisms positions it as a critical agent for multidrug-resistant infections, though cation interactions and metabolic pathways require careful clinical management.

Applications De Recherche Scientifique

Randomized Controlled Trials

Recent studies have demonstrated that delafloxacin is comparable in efficacy to traditional antibiotics. A systematic review of six randomized controlled trials involving over 3,000 patients indicated that this compound had a microbiological eradication rate similar to that of comparator antibiotics (OR = 1.33%, 95% CI = 0.94–1.88) . Moreover, a Phase II trial showed that this compound achieved a higher cure rate compared to vancomycin in treating ABSSSIs, particularly in obese patients .

Safety Profile

This compound is generally well tolerated, with a low incidence of treatment-emergent adverse events (TEAEs). In pooled analyses from Phase III studies, fewer patients experienced adverse events compared to those receiving comparator treatments (7.0% vs. 9.2%) with serious adverse events occurring at similar rates across groups . Notably, no significant differences were observed in the rates of discontinuation due to treatment-related adverse events .

Off-Label Uses and Case Studies

This compound has been utilized off-label for various conditions beyond its approved indications. A case series involving five patients highlighted its effectiveness in treating prosthetic joint infections and acute skin infections, with no documented treatment failures or adverse events reported . The flexibility in its use underscores the need for further investigation into its potential applications.

Comparative In Vitro Activity

In vitro studies have shown that this compound possesses superior potency against certain pathogens compared to other fluoroquinolones. For instance, it demonstrated at least 64-fold greater potency against Staphylococcus aureus than levofloxacin and ciprofloxacin . This enhanced activity against resistant strains positions this compound as a valuable option in the era of increasing antibiotic resistance.

Mécanisme D'action

Delafloxacin exerts its antibacterial effects by inhibiting the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). These enzymes are crucial for DNA replication, transcription, and repair. By preventing the relaxation of positive supercoils introduced during DNA elongation, this compound disrupts bacterial DNA processes, leading to cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

- Lévofloxacine

- Moxifloxacine

- Ciprofloxacine

- Finafoxacine

- Zabofloxacine

Unicité

La delafoxacine est unique parmi les fluoroquinolones en raison de sa nature anionique, qui améliore son activité dans les environnements acides. Cette propriété la rend particulièrement efficace contre les infections dans les tissus à faible pH, tels que les abcès. De plus, la delafoxacine a une inhibition équilibrée de la gyrase de l'ADN et de la topoisomérase IV, réduisant ainsi la probabilité de développement d'une résistance .

Conclusion

La delafoxacine est un antibiotique prometteur doté de propriétés uniques qui la rendent efficace contre un large éventail d'infections bactériennes, y compris celles causées par des souches résistantes. Sa synthèse, ses réactions chimiques et ses applications en recherche scientifique mettent en évidence son importance dans le domaine de la médecine et au-delà.

Activité Biologique

Delafloxacin is a novel anionic fluoroquinolone antibiotic that has garnered attention for its broad-spectrum activity against various bacterial pathogens, including both Gram-positive and Gram-negative organisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and comparative performance against other antibiotics.

This compound exhibits a dual-targeting mechanism, inhibiting both DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This dual-targeting capability is attributed to specific substitutions at the C-7 and C-8 positions of the fluoroquinolone nucleus, enhancing its affinity for these targets compared to other fluoroquinolones . The unique molecular structure of this compound allows it to maintain activity against strains exhibiting resistance mechanisms, such as mutations in the quinolone resistance-determining region (QRDR) and efflux pump overexpression .

In Vitro Activity

This compound has demonstrated significant in vitro activity against a range of pathogens. A comparative study found that this compound exhibited at least 64 times greater potency than levofloxacin and ciprofloxacin against Staphylococcus aureus (MIC50 ≤ 0.008 mg/L) and coagulase-negative staphylococci (MIC50 0.06 mg/L). Additionally, it showed superior activity against Pseudomonas aeruginosa (MIC50 0.25 mg/L) compared to other fluoroquinolones .

| Pathogen | This compound MIC50 (mg/L) | Levofloxacin MIC50 (mg/L) | Ciprofloxacin MIC50 (mg/L) |

|---|---|---|---|

| Staphylococcus aureus | ≤0.008 | 0.5 | 1 |

| Coagulase-negative Staphylococci | 0.06 | 1 | 1 |

| Pseudomonas aeruginosa | 0.25 | 1 | 1 |

| Enterobacter cloacae | 0.03 | 0.03 | 0.03 |

Clinical Efficacy

This compound has been evaluated in multiple clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs). In a Phase 3 study involving 850 adults, this compound was compared with vancomycin plus aztreonam. The results showed that this compound achieved an objective response rate of 83.7%, comparable to the vancomycin/aztreonam group at 80.6% . Notably, bacterial eradication rates for MRSA were reported at 100% for this compound-treated patients .

Case Studies

A case series involving five patients treated with this compound for various infections demonstrated high success rates without adverse events. The conditions included prosthetic joint infections and acute skin infections, highlighting this compound's potential off-label applications .

Resistance Mechanisms

Despite its broad-spectrum activity, some resistance mechanisms have been identified. This compound retains efficacy against certain resistant strains due to its unique pharmacological properties. For instance, it has shown effectiveness against levofloxacin-nonsusceptible Staphylococcus aureus isolates, with eradication rates exceeding 98% .

Propriétés

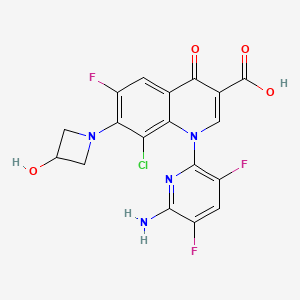

IUPAC Name |

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N4O4/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCPNMLZGFQTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172331 | |

| Record name | Delafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Delafloxacin inhibits the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). This interferes with bacterial DNA replication by preventing the relaxation of positive supercoils introduced as part of the elongation process. The resultant strain inhibits further elongation. Delafloxacin exerts concentration-dependent bacteriocidal activity. | |

| Record name | Delafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

189279-58-1 | |

| Record name | Delafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189279-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delafloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189279581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Delafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6315412YVF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.